4-Amino-2-methylbutan-2-ol hydrochloride
Description
4-Amino-2-methylbutan-2-ol hydrochloride is a branched-chain amino alcohol hydrochloride salt characterized by a hydroxyl group at position 2, a methyl substituent at position 2, and an amino group at position 4 of the butanol backbone. The hydrochloride salt form enhances solubility and stability, making it suitable for industrial and research applications. This article compares its hypothetical properties and applications with structurally related compounds identified in the literature.
Properties
IUPAC Name |
4-amino-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAWKXAXZHYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 2-Methyl-2-Butanol
The most straightforward method for synthesizing 4-amino-2-methylbutan-2-ol involves the direct amination of 2-methyl-2-butanol. This reaction typically employs ammonia as the aminating agent under high-pressure conditions. In a representative procedure, 2-methyl-2-butanol is heated with aqueous ammonia at 120–150°C in a sealed reactor, yielding the tertiary amine intermediate. Subsequent acidification with hydrochloric acid converts the free base into its hydrochloride salt.
Critical parameters influencing this reaction include temperature, ammonia concentration, and reaction time. Elevated temperatures (>130°C) accelerate amination but risk side reactions such as dehydration or oligomerization. Optimal yields (70–80%) are achieved at moderate ammonia concentrations (25–30% w/w) and reaction durations of 12–18 hours. Industrial variants of this method often utilize continuous flow reactors to maintain consistent temperature and pressure, reducing byproduct formation.
Catalytic Reduction of 4-Nitro-2-Methylbutan-2-ol
An alternative route involves the reduction of 4-nitro-2-methylbutan-2-ol to the corresponding amine. This method employs hydrogen gas in the presence of transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel. Under hydrogen pressures of 3–5 bar and temperatures of 50–70°C, the nitro group is selectively reduced to an amine, yielding 4-amino-2-methylbutan-2-ol.
The choice of catalyst significantly impacts reaction efficiency. Pd/C offers higher activity at lower temperatures (50°C), achieving >90% conversion within 4 hours. In contrast, Raney nickel requires higher temperatures (70°C) but is more cost-effective for large-scale production. Post-reduction, the product is isolated as the hydrochloride salt via crystallization from ethanol or isopropanol.
Asymmetric Synthesis via Organocatalytic Mannich Reactions
Recent advances in asymmetric synthesis have enabled the production of enantiomerically enriched 4-amino-2-methylbutan-2-ol. A proline-mediated Mannich reaction between benzaldehyde, propanal, and p-anisidine generates a β-amino aldehyde intermediate, which is subsequently reduced to the target compound . This method achieves high stereoselectivity (syn/anti ratio >95:5) and enantiomeric excess (>98%) .
The reaction proceeds via a three-component coupling mechanism, where L-proline acts as a chiral catalyst. Key steps include:
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Formation of an enamine intermediate between proline and propanal.
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Nucleophilic attack on the imine derived from benzaldehyde and p-anisidine.
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Hydrolysis to yield the β-amino aldehyde, followed by reduction with NaBH4 or organometallic reagents .
This approach is particularly valuable for synthesizing optically pure derivatives for pharmaceutical applications, albeit with higher complexity and cost compared to non-chiral methods.
Industrial-Scale Production and Optimization
Industrial production of 4-amino-2-methylbutan-2-ol hydrochloride emphasizes scalability and cost efficiency. Continuous flow reactors are preferred over batch systems due to their superior heat and mass transfer capabilities. For instance, a two-stage continuous process combines amination and acidification in tandem reactors, achieving throughputs of >100 kg/day with >95% purity.
Process optimization focuses on:
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Catalyst recycling : Pd/C catalysts are regenerated via oxidative treatment, reducing material costs.
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Solvent selection : Ethanol-water mixtures enhance solubility during crystallization, minimizing losses.
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Waste management : Ammonia byproducts are captured and recycled, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the primary synthesis routes:
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Amination | 120–150 | None | 70–80 | 85–90 | High |
| Catalytic Reduction | 50–70 | Pd/C or Ni | 85–95 | 90–95 | Moderate |
| Asymmetric Synthesis | 20–25 | L-Proline | 60–70 | >98 | Low |
| Industrial Continuous | 130–140 | N/A | >95 | >95 | Very High |
Direct amination and catalytic reduction are optimal for bulk production, whereas asymmetric synthesis suits niche applications requiring enantiopure products. Industrial methods balance yield and operational efficiency, though they require significant capital investment .
Scientific Research Applications
Pharmaceutical Synthesis
4-Amino-2-methylbutan-2-ol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized to create chiral amines, which are essential for developing therapeutic agents. Its ability to modulate enzyme activity enhances its utility in drug design and development.
Biochemical Research
The compound is extensively studied for its interactions with enzymes, particularly those dependent on pyridoxal-5-phosphate (PLP). These interactions facilitate significant biochemical processes, making it valuable in the exploration of metabolic pathways and enzyme kinetics.
Organic Chemistry
In organic synthesis, this compound is used as a reagent for various chemical reactions, including oxidation and reduction processes. It can participate in substitution reactions due to the presence of functional groups that enhance its reactivity.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways. For example, studies have shown its potential to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), suggesting therapeutic applications in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .
In Vivo Studies
Animal model experiments indicate that administration of this compound can lead to reduced symptoms associated with inflammation, supporting its potential use as an anti-inflammatory agent .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Activity : The inhibition of IRAK4 suggests potential for reducing inflammation by disrupting pro-inflammatory signaling pathways.
- Analgesic Effects : Preliminary studies indicate possible analgesic properties beneficial for pain management.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various bacteria, indicating that this compound may possess similar effects.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The protonated amino group in 4-amino-2-methylbutan-2-ol hydrochloride can act as a nucleophile under basic conditions. Deprotonation with agents like sodium bicarbonate or triethylamine enables reactions with electrophilic substrates:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
Example :This reaction is critical in synthesizing intermediates for antiviral agents like Famciclovir .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides.
Conditions : Dry dichloromethane, 0–5°C.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaHCO₃, 25–30°C | N-Methyl derivative | ~85% | |
| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | Acetylated amide | 78% |
Hydrolysis and Solvolysis
The hydroxyl group undergoes hydrolysis under acidic or basic conditions:
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Acid-Catalyzed Hydrolysis : Converts the hydroxyl group to a ketone via oxidation intermediates.
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Base-Mediated Hydrolysis : Facilitates cleavage of ester or carbamate derivatives.
Notable Application :
Hydrolysis of tert-butyl carbamate derivatives (e.g., tert-butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride ) under HCl/ethanol yields free amines, a step used in peptide synthesis.
Oxidation Reactions
The hydroxyl group is susceptible to oxidation, producing ketones or carboxylic acids depending on conditions:
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Strong Oxidants : Potassium permanganate (KMnO₄) in acidic media converts the alcohol to 4-amino-2-methylbutan-2-one.
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Mild Oxidants : Pyridinium chlorochromate (PCC) selectively yields aldehydes.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Ketone | 90% |
| PCC | CH₂Cl₂, rt | Aldehyde | 65% |
Reduction Reactions
While the compound itself is an alcohol, its derivatives (e.g., nitro or azido intermediates) undergo reduction:
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Catalytic Hydrogenation : Azido groups (e.g., in 4-azido-2-methylbutan-2-ol ) are reduced to amines using H₂/Pd-C:
Esterification and Etherification
The hydroxyl group participates in ester formation with anhydrides or acyl chlorides:
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Acetylation : Reacts with acetic anhydride to form acetate esters.
Conditions : H₂SO₄ catalyst, 50°C.
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| 4-Amino-2-methylbutan-2-ol | Acetic anhydride | Acetate ester | Prodrug synthesis |
Biological Interactions
The compound’s structural analogs exhibit enzyme-modulating activity:
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Acetylcholinesterase Inhibition : Carbamate derivatives show IC₅₀ values comparable to rivastigmine (IC₅₀ = 360 nM).
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Neuroprotective Effects : Amino alcohol derivatives reduce oxidative stress in neuronal cells at 10–50 μM concentrations.
Comparative Reactivity
The hydrochloride salt’s reactivity differs from its free base:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | Low | High |
| Nucleophilicity | Strong | Moderate (requires deprotonation) |
| Stability | Air-sensitive | Stable at room temperature |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, derived from the provided evidence, share functional groups (amino, hydroxyl, or hydrochloride) or structural motifs with 4-Amino-2-methylbutan-2-ol hydrochloride, enabling a comparative analysis:
1-Amino-4-hydroxybutan-2-one Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₃ (inferred)
- Key Features: Contains a ketone (C=O) at position 2, an amino group at position 1, and a hydroxyl group at position 4. The hydrochloride enhances solubility.
- Structural Contrast: Unlike 4-Amino-2-methylbutan-2-ol, this compound lacks a branched methyl group and replaces the hydroxyl with a ketone, altering its reactivity and hydrogen-bonding capacity.
- Applications: Not explicitly stated in evidence, but keto-amino alcohols are often intermediates in organic synthesis .
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃
- Molecular Weight : 169.61
- Key Features: Chiral amino acid derivative with a methoxy group at position 4 and a carboxylic acid group.
- Structural Contrast : The carboxylic acid and methoxy groups introduce acidity and steric hindrance, differing from the hydroxyl and methyl groups in the target compound.
- Applications : Used as a pharmaceutical intermediate, particularly in chiral synthesis .
4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65
- Key Features: Aromatic benzoic acid core with aminomethyl and methyl substituents.
- Structural Contrast: The aromatic ring and carboxylic acid group distinguish it from aliphatic amino alcohols.
- Applications : Versatile applications in pharmaceuticals (e.g., drug candidates), agrochemicals, and material science (e.g., polymer precursors) .
3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
- Molecular Formula : C₈H₁₅ClN₂O₂ (inferred)
- Key Features : Cyclobutyl substituent at position 4, hydroxyl at position 2, and an amide group.
- Applications : Likely explored in drug development due to its stereochemical complexity .
Data Table: Comparative Analysis
Key Findings and Implications
Functional Group Influence: Hydroxyl and amino groups enhance hydrophilicity and hydrogen-bonding capacity, critical for biological activity. Bulky substituents (e.g., cyclobutyl in ) or aromatic systems (e.g., benzoic acid in ) increase steric hindrance and alter pharmacokinetic properties.
Applications: Aliphatic amino alcohols (e.g., hypothetical target) are likely used in chiral synthesis or as ligands. Aromatic derivatives (e.g., ) dominate in drug discovery due to structural diversity and stability.
Hydrochloride Salts :
- Improve solubility and crystallinity, making compounds suitable for formulation (e.g., ).
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-Amino-2-methylbutan-2-ol hydrochloride, and how are critical reaction parameters optimized?
- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 2-methylbutan-2-one) using ammonia or a protected amine source. Key parameters include:
- Catalyst selection : Palladium or platinum catalysts for hydrogenation, or sodium cyanoborohydride for non-catalytic conditions .
- Solvent optimization : Polar aprotic solvents (e.g., THF, methanol) to enhance reaction homogeneity.
- pH control : Acidic conditions (HCl) to stabilize the amine as a hydrochloride salt post-reduction.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity (>95%) .
Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound in research settings?
- Methodological Answer :
- NMR spectroscopy : and NMR to confirm the tertiary alcohol (δ ~1.2 ppm for CH) and primary amine (δ ~3.0 ppm for NH) groups.
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and detect impurities .
- Elemental analysis : Verify Cl content (theoretical ~20%) to confirm stoichiometry of the hydrochloride salt .
Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N) during weighing to minimize moisture absorption.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .
Advanced Research Questions
Q. What mechanistic insights guide the selection of protecting groups during multi-step syntheses involving this compound's functional groups?
- Methodological Answer :
- Amine protection : Boc (tert-butoxycarbonyl) or Fmoc groups prevent undesired side reactions during subsequent steps. Deprotection with TFA or piperidine ensures minimal impact on the alcohol moiety .
- Alcohol protection : Silyl ethers (e.g., TBS) or acetyl groups stabilize the tertiary alcohol. Selective deprotection under mild acidic conditions (e.g., AcOH/HO) retains amine integrity .
Q. How can researchers systematically identify and characterize process-related impurities in this compound batches using hyphenated analytical techniques?
- Methodological Answer :
- LC-MS/MS : Identify impurities (e.g., unreacted ketone or over-reduced byproducts) via fragmentation patterns. Use a Q-TOF mass spectrometer for high-resolution mass matching .
- NMR-guided isolation : Preparative HPLC isolates impurities for structural elucidation via - HSQC and COSY experiments .
Q. What computational chemistry approaches are effective in predicting the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- DFT calculations : Simulate protonation states of the amine group at pH 1–10 to predict hydrolysis or oxidation pathways.
- Molecular dynamics : Model salt dissociation in aqueous buffers to assess stability. Correlate with experimental TGA/DSC data to validate thermal degradation thresholds .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (e.g., 262°C vs. 255°C) may arise from polymorphic forms or residual solvents.
- Resolution : Perform DSC to identify polymorph transitions and Karl Fischer titration to quantify moisture/solvent content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
